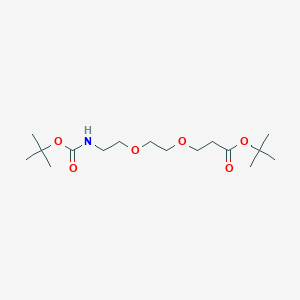

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate

Beschreibung

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is a branched polyether-ester compound featuring a tert-butyl ester group, a central amide bond, and a trioxa (three ether) chain. Its molecular structure combines hydrophilicity (from ether and carbonyl groups) with lipophilicity (from tert-butyl and dimethyl moieties), making it suitable for applications requiring controlled solubility and stability, such as intermediates in organic synthesis or drug delivery systems.

Eigenschaften

Molekularformel |

C16H31NO6 |

|---|---|

Molekulargewicht |

333.42 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)7-9-20-11-12-21-10-8-17-14(19)23-16(4,5)6/h7-12H2,1-6H3,(H,17,19) |

InChI-Schlüssel |

FOQBHBNSJSVLFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCOCCNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Schritt 1: Die Synthese beginnt mit der Kondensation von 2-Aminoethanol und tert-Butylchlorformiat zur Bildung von 2-(tert-Butoxycarbonylamino)ethanol.

Schritt 2: Dieses Zwischenprodukt wird dann mit Ethylenglykol umgesetzt, um 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol zu erzeugen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Temperatursteuerung und effiziente Reinigungstechniken.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden, was zu Modifikationen ihrer Aktivität führt. Zu den beteiligten Wegen gehören nukleophile Substitutions- und Additionsreaktionen, die zur Bildung stabiler Addukte führen.

Wirkmechanismus

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of stable adducts.

Vergleich Mit ähnlichen Verbindungen

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate (CAS 2183440-73-3)

Structural Differences :

- Ester Group : Replaces the tert-butyl group with a 2,5-dioxopyrrolidin-1-yl (NHS-type) active ester.

- Reactivity : The NHS ester is highly reactive toward amines, enabling efficient conjugation in PROTAC linker systems or bioconjugation .

- Stability : Less stable than tert-butyl esters; requires storage at -20°C under inert atmospheres to prevent hydrolysis .

Physicochemical Data :

| Property | Value |

|---|---|

| Molecular Formula | C16H26N2O8 |

| Molecular Weight | 374.39 g/mol |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

| Applications | PROTAC linkers, bioconjugation |

Key Distinction : The NHS ester’s reactivity contrasts with the tert-butyl analog’s stability, directing their use toward conjugation chemistry vs. protective intermediate roles.

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-methylbenzenesulfonate (CAS 206265-94-3)

Structural Differences :

tert-Butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-73-9)

Structural Differences :

- Ether Chain : Contains a tetraoxa (four ether) chain vs. trioxa in the target compound.

- Functional Group : Tosyloxy group at position 14 instead of an ester.

Implications :

2,5-Dioxopyrrolidin-1-yl 4,7,10,13,16,19,22,25-octaoxaoctacos-27-yn-1-oate (CAS 2182601-74-5)

Structural Differences :

- Ether Chain : Octaoxa (eight ether) chain with an alkyne terminus.

- Ester Group : NHS ester similar to CAS 2183440-73-3.

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is a synthetic organic compound with the molecular formula . Its complex structure includes multiple functional groups such as an oxo group, ether linkages, and an azatetradecan backbone. This unique architecture contributes to its potential applications in pharmaceuticals and biotechnology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are crucial for constructing the desired molecular architecture, which can influence the biological activity of the final product.

Research indicates that tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate may interact with specific biological targets, potentially influencing various cellular processes. Interaction studies have shown that compounds with similar structures can affect protein interactions and cellular signaling pathways. This compound's unique combination of functional groups may enhance its efficacy in drug delivery systems or bioconjugation applications .

Case Studies and Research Findings

- Cancer Research : In studies involving ovarian cancer cells, compounds similar to tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate have been shown to inhibit transamidation functions of proteins involved in cancer progression. For instance, the inhibition of transglutaminase 2 (TG2), a multifunctional protein implicated in cancer metastasis, has been reported using structurally related compounds .

- Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antimicrobial properties. In vitro assays have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate | C14H27N1O7 | Potential drug delivery agent |

| 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5,14-diazahexadecan-16-oic acid | C16H29N2O6 | Anticancer activity via TG2 inhibition |

| tert-butyl 2-(hydroxyethoxy)ethylcarbamate | C12H25NO4 | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.